REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11]C1C=CC=C2C=CC=CC=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[CH2:22]1N(P(OC2C=CC(OP(N3CC3)(NCCC(C3C=CC=NC=3)=O)=O)=CC=2)(NCCC(C2C=CC=NC=2)=O)=O)C1.C(C1SC=CC=1)(=O)C.CNC.C=O>>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][C:5]([C:6]1[S:10][CH:9]=[CH:8][CH:7]=1)=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN1P(=O)(NCCC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)OP(=O)(NCCC(=O)C4=CN=CC=C4)N5CC5
|
Name
|
A-650965
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC(=O)C=1SC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |